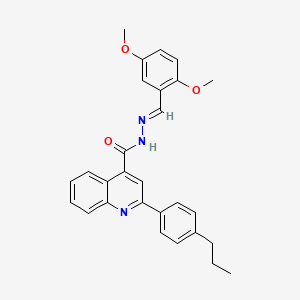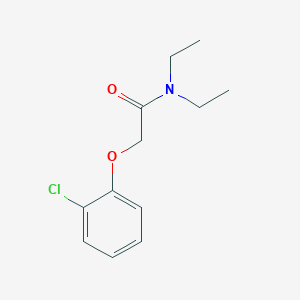
N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide, also known as BDMBS, is a sulfonamide derivative that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. BDMBS has been studied for its potential as a therapeutic agent for various diseases, including cancer and inflammation.
Mécanisme D'action
N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide inhibits the activity of carbonic anhydrase IX by binding to the active site of the protein. This prevents the protein from catalyzing the conversion of carbon dioxide to bicarbonate, which is important for maintaining pH homeostasis in cells. N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide has also been shown to inhibit the activity of β-lactamase by binding to the active site of the enzyme and preventing it from hydrolyzing β-lactam antibiotics.
Biochemical and Physiological Effects
N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide has also been shown to reduce inflammation in animal models of arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It is also soluble in organic solvents, which makes it easy to use in assays. However, N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide has limitations as well. It may have off-target effects on other proteins and enzymes, which can complicate the interpretation of results. Additionally, N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide may not be effective in vivo due to poor pharmacokinetics.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide. One area of interest is the development of N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide derivatives with improved pharmacokinetics and selectivity for specific proteins and enzymes. Another area of interest is the use of N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide in combination with other therapeutic agents to enhance their efficacy. Finally, N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide could be used as a tool to study the function of other proteins and enzymes that are involved in disease processes.
Méthodes De Synthèse
N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide can be synthesized by reacting 4-bromoaniline with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide as a white crystalline solid with a high yield.
Applications De Recherche Scientifique
N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide has been widely used in scientific research as a tool to study the function of various proteins and enzymes. It has been shown to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many cancers. N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide has also been used to study the function of other proteins such as β-lactamase and chitinase.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-10-3-8-14(9-11(10)2)19(17,18)16-13-6-4-12(15)5-7-13/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKAEIXCQHXDDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5752557.png)
![N-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonothioyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5752581.png)

![3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5752589.png)

![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5752600.png)
![1-phenyl-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5752608.png)
![N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5752620.png)
![N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5752624.png)

